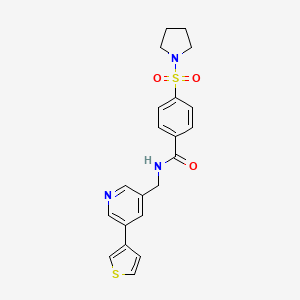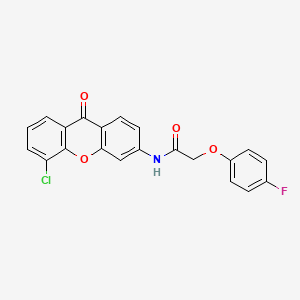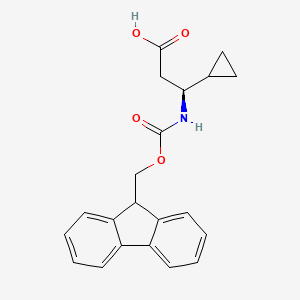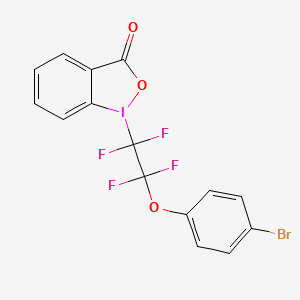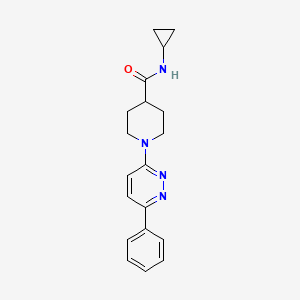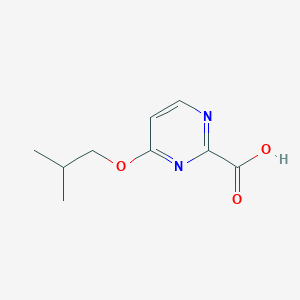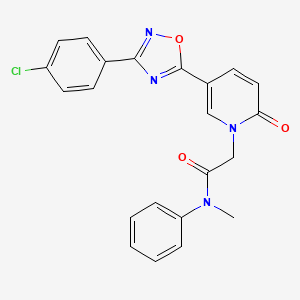![molecular formula C24H26ClN3O2S B2541157 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide CAS No. 878055-44-8](/img/structure/B2541157.png)
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound, also known as ACT001, has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.
作用機序
The mechanism of action of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide is not fully understood, but it is believed to act on various molecular targets in the body. One of the primary targets of this compound is the N-methyl-D-aspartate (NMDA) receptor, which is involved in various cellular processes such as learning and memory. Additionally, this compound has also been shown to modulate the activity of various enzymes and signaling pathways in the body, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects in the body. In preclinical studies, this compound has been shown to have neuroprotective effects against various neurotoxic insults such as oxidative stress and excitotoxicity. Additionally, this compound has also been shown to have anti-tumor effects in various cancer cell lines, where it induces cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the primary advantages of using 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide in laboratory experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development. However, one of the limitations of using this compound in laboratory experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide. One of the most promising areas of research is in the development of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential molecular targets in the body. Finally, more research is needed to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.
合成法
The synthesis of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide has been achieved using various methods. One of the most commonly used methods involves the condensation of 3-chlorophenylacetic acid with 2-aminoindole in the presence of thionyl chloride to form 2-[1-(2-aminoethyl)-1H-indol-3-yl]thio-N-(3-chlorophenyl)acetamide. The resulting compound is then reacted with 2-azepanone in the presence of sodium hydride to produce 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide.
科学的研究の応用
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have neuroprotective effects and potential therapeutic benefits in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has also been studied for its potential applications in the treatment of cancer, where it has been shown to have anti-tumor effects and potential as a chemotherapeutic agent.
特性
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c25-18-8-7-9-19(14-18)26-23(29)17-31-22-15-28(21-11-4-3-10-20(21)22)16-24(30)27-12-5-1-2-6-13-27/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBNLLYGFURZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2541074.png)
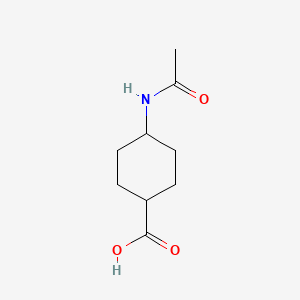
![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)

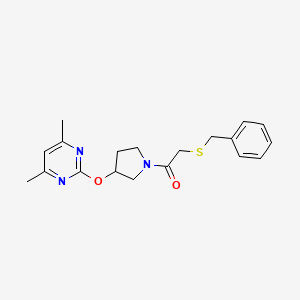
![N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2541079.png)

